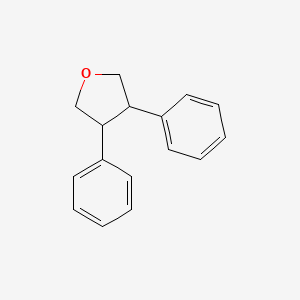
3,4-Diphenyltetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-diphenyltetrahydrofuran is an aryltetrahydrofuran.
科学研究应用
Pharmacological Applications
1. Neuroprotective Effects
Research indicates that 3,4-Diphenyltetrahydrofuran exhibits neuroprotective properties. Compounds derived from it have shown promise in protecting neuronal cells from damage associated with neurodegenerative diseases. This is particularly relevant in the context of conditions like Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role in neuronal death .
2. Antiepileptic Activity
The compound has also been studied for its antiepileptic effects. Certain derivatives have demonstrated efficacy in reducing seizure frequency in animal models, suggesting potential for development into therapeutic agents for epilepsy .
3. Antidepressant Properties
In addition to neuroprotection, this compound derivatives have been explored for their antidepressant effects. Studies indicate that these compounds can modulate neurotransmitter systems involved in mood regulation, offering a new avenue for treating depression .
Case Study 1: Neuroprotection
A study evaluated the neuroprotective effects of a specific derivative of this compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaques and improved cognitive function compared to controls. This suggests that compounds derived from this compound may contribute to mitigating the progression of Alzheimer's disease.
Case Study 2: Antiepileptic Evaluation
Another research initiative focused on assessing the antiepileptic properties of this compound derivatives in rodent models. The findings revealed that treatment with these compounds significantly decreased seizure activity, highlighting their potential as alternative treatments for epilepsy.
Therapeutic Potential Overview
属性
CAS 编号 |
93433-53-5 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.3 g/mol |
IUPAC 名称 |
3,4-diphenyloxolane |
InChI |
InChI=1S/C16H16O/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI 键 |
BQRJKBFGRQFFMF-UHFFFAOYSA-N |
SMILES |
C1C(C(CO1)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1C(C(CO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
93433-53-5 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















